Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate

Description

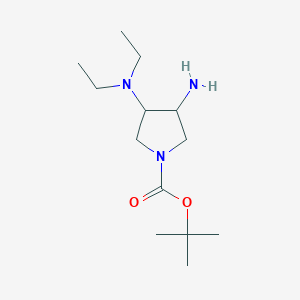

Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a diethylamino substituent at position 2. This scaffold is structurally versatile, enabling applications in medicinal chemistry, particularly as a building block for nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules . The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen, facilitating selective functionalization during multi-step syntheses.

Properties

Molecular Formula |

C13H27N3O2 |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H27N3O2/c1-6-15(7-2)11-9-16(8-10(11)14)12(17)18-13(3,4)5/h10-11H,6-9,14H2,1-5H3 |

InChI Key |

IZZNUFZSUWLFRV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CN(CC1N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which is then subjected to a series of reactions to introduce the desired functional groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and diethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences

*Calculated based on formula C₁₃H₂₇N₃O₂.

Key Observations :

- Diethylamino vs.

- Aryl Substitutions : Derivatives with aryl groups (e.g., p-tolyl in ) exhibit higher molecular weights and distinct π-π stacking capabilities, which may favor interactions with aromatic residues in enzyme binding pockets.

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties

Notes:

- The diethylamino group in the target compound may confer selective antagonism at α7 nAChR, as seen in structurally related indole-pyrrolidine hybrids ().

- Hydroxymethyl derivatives () are often intermediates for further functionalization (e.g., coupling with boronic acids for Suzuki reactions).

Biological Activity

Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a diethylamino group. This unique structure contributes to its biological activity, particularly in modulating enzyme activity and receptor interactions.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and metabolic disorders.

- Receptor Modulation : It interacts with various receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal excitability.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Antitumor Activity : A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating strong potential for further development as an anticancer agent .

- Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, the compound was found to significantly reduce cell death and promote survival pathways, suggesting its potential use in neurodegenerative diseases .

- Antimicrobial Activity : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Research Findings

Research has focused on understanding the structure-activity relationship (SAR) of this compound. Key findings include:

- The diethylamino substitution enhances solubility and bioavailability compared to other amine groups.

- Variations in the tert-butyl group size affect the compound's potency and selectivity towards specific biological targets.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach begins with protecting the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups. For example, Boc anhydride in dichloromethane with triethylamine at 0–20°C is used for amine protection . Subsequent alkylation with diethylamine introduces the diethylamino group, often requiring nucleophilic substitution conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography or recrystallization ensures product purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

¹H and ¹³C NMR are essential for structural confirmation. The Boc carbonyl appears as a distinct peak in ¹³C NMR (~155 ppm), while ¹H NMR identifies protons on the pyrrolidine ring and diethylamino groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Advanced techniques like 2D NMR (e.g., HSQC, COSY) resolve stereochemical ambiguities .

Q. How can researchers verify the purity of synthesized batches?

Purity is assessed via HPLC (reverse-phase C18 columns) with UV detection. Thin-layer chromatography (TLC) monitors reaction progress. Residual solvents or byproducts are detected using GC-MS. Quantitative analysis via ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) provides additional validation .

Advanced Research Questions

Q. How can side reactions during diethylamino group introduction be minimized?

Competing alkylation or elimination is mitigated by optimizing reaction conditions. Using a non-polar solvent (THF) and a strong base (NaH) enhances nucleophilicity while maintaining low temperatures (0°C). Monitoring via LC-MS allows real-time adjustments. If over-alkylation occurs, switching to milder bases (e.g., Cs₂CO₃) in DMF under reflux improves selectivity .

Q. What causes discrepancies in NMR data, and how are they resolved?

Rotameric splitting due to restricted rotation around the Boc group or diethylamino substituents can obscure NMR signals. Variable-temperature NMR (e.g., 25–80°C) equilibrates rotamers, simplifying spectra. Computational modeling (DFT) predicts chemical shifts for comparison. Contaminants are ruled out via preparative HPLC or repeated recrystallization .

Q. What strategies prevent racemization during stereocenter formation?

Racemization is minimized by avoiding strong bases and high temperatures during ring closure. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP for hydrogenation) preserve stereochemistry. Post-synthesis chiral HPLC or polarimetry confirms enantiopurity .

Q. How does the tert-butyl group influence reactivity in downstream modifications?

The Boc group stabilizes the pyrrolidine nitrogen against oxidation and nucleophilic attack. However, under acidic conditions (e.g., TFA in DCM), it is cleaved to expose the amine for further functionalization (e.g., peptide coupling). Steric hindrance from the tert-butyl group may slow reactions at adjacent positions, requiring optimized conditions (e.g., HATU/DIPEA for amidation) .

Data Contradiction Analysis

Q. Why do similar Boc-protected pyrrolidines exhibit varying reaction yields?

Yield variations arise from differences in steric hindrance and electronic effects. For example, bulky substituents (e.g., diethylamino groups) slow nucleophilic substitutions compared to less hindered analogs. Solvent polarity (e.g., DMF vs. THF) and temperature also impact reaction kinetics. Comparative studies using kinetic profiling (e.g., in situ IR spectroscopy) identify optimal conditions .

Q. How to reconcile conflicting reports on the compound’s stability?

Stability discrepancies may stem from storage conditions (moisture, light) or impurities. Accelerated stability studies (40°C/75% RH) under inert atmospheres (argon) assess degradation pathways. LC-MS identifies degradation products (e.g., Boc cleavage or oxidation). Adding stabilizers (e.g., BHT) or storing at –20°C in anhydrous DMSO enhances shelf life .

Methodological Recommendations

- Synthesis Optimization: Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for yield improvement .

- Stereochemical Analysis: Employ Mosher’s ester method or X-ray crystallography to resolve ambiguous stereochemistry .

- Scale-Up: Transition from batch to flow chemistry for improved heat/mass transfer during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.